ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel-
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Overview
Description
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel- is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel- typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions. This reaction involves the epimerization of the amino acid followed by intramolecular aminolysis to form the bicyclic lactam intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel- has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Sodium (1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylate
- Ethyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Ethyl (1R,2R,3S,4S)-3-isothiocyanatobicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel- is unique due to its specific stereochemistry and the presence of an azabicyclic framework. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl (1R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7?,8-/m1/s1 |
InChI Key |
PZYIEJIXPMWKPS-OECOWPMFSA-N |
Isomeric SMILES |
CCOC(=O)C1C[C@H]2CC[C@H]1N2 |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2 |
Origin of Product |
United States |
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